molecular formula C12H19NO B1147358 (R)-2-(Isoindolin-2-yl)butan-1-ol CAS No. 135711-18-1

(R)-2-(Isoindolin-2-yl)butan-1-ol

Cat. No.: B1147358
CAS No.: 135711-18-1
M. Wt: 193.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral secondary alcohol featuring a butanol backbone substituted with an isoindoline moiety at the second carbon. Isoindoline, a bicyclic amine structure, imparts unique steric and electronic properties to the compound, making it relevant in asymmetric catalysis and pharmaceutical synthesis. For example, highlights the synthesis of a structurally related ligand (L4) via Schiff base formation between a biphenyl dialdehyde and an isoindolinyl-substituted amine . Characterization techniques such as NMR, HRMS, and chromatographic methods are likely critical for verifying its structure and enantiomeric purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Isoindolin-2-yl)butan-1-ol typically involves the following steps:

    Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives.

    Attachment of Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a butyl magnesium bromide reacts with the isoindoline derivative.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of ®-2-(Isoindolin-2-yl)butan-1-ol may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalytic Hydrogenation: Employing catalysts to facilitate the reduction steps.

    Automated Chiral Resolution: Using advanced chromatographic techniques for efficient separation of enantiomers.

Types of Reactions:

    Oxidation: ®-2-(Isoindolin-2-yl)butan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated alcohols or hydrocarbons.

    Substitution Products: Alkylated or sulfonated derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine:

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of new materials with specific optical properties.

    Catalysis: Employed in industrial catalytic processes for the production of fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Isoindolin-2-yl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, leading to inhibition or activation of biological pathways. The isoindoline ring and butanol side chain contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of (R)-2-(Isoindolin-2-yl)butan-1-ol with structurally related alcohols and amines:

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) pKa
This compound C₁₂H₁₇NO 191.27 Not reported Not available ~15*
(R)-2-Methyl-1-butanol C₅H₁₂O 88.15 129 0.809 15.24
Butan-1-ol C₄H₁₀O 74.12 117.7 0.810 ~19.7
2-(Isoindolin-2-yl)ethan-1-amine C₁₀H₁₄N₂ 162.23 Not available Not available Not reported

Notes:

  • Molar Mass and Boiling Point: The isoindolinyl group in this compound increases its molar mass significantly compared to simpler alcohols like butan-1-ol or (R)-2-Methyl-1-butanol. This likely elevates its boiling point beyond 129°C, though exact data are unavailable.
  • Acidity (pKa): The hydroxyl group’s acidity is estimated to align with (R)-2-Methyl-1-butanol (pKa ~15.24) due to similar secondary alcohol environments. However, the electron-donating isoindolinyl substituent may slightly lower acidity compared to primary alcohols like butan-1-ol (pKa ~19.7) .
  • Density : Simpler alcohols exhibit densities near 0.81 g/cm³; the target compound’s density is expected to be higher due to its aromatic isoindoline component.

Biological Activity

(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Overview of this compound

This compound features an isoindoline moiety linked to a butanol chain, which contributes to its unique properties. The chirality of this compound arises from the stereocenter at the second carbon of the butanol chain, influencing its interaction with biological targets.

Anticancer Activity

Research indicates that isoindoline derivatives can inhibit cancer cell proliferation. Although specific studies on this compound are sparse, related compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties. Isoindoline compounds have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructure TypeUnique Features
This compound Chiral IsoindolinePotential drug use; unique biological activity
(S)-2-(Isoindolin-2-yl)butan-1-ol Chiral IsoindolineEnantiomeric differences in activity
3-Hydroxyisoindoline IsoindolineDifferent functional group positioning
1-butanol Simple AlcoholNo aromatic ring; simpler reactivity
2-butanol Simple AlcoholNo aromatic ring; simpler reactivity

This table highlights the chiral nature and potential biological applications of this compound compared to other compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several pharmaceutical contexts:

  • Antidepressant Research :
    (R)-2-(Isoindolin-2-yl)butan-1-ol may serve as a lead compound in the search for dual-action antidepressants targeting serotonin receptors. Preliminary studies suggest it could interact favorably with the 5HT1A receptor, potentially enhancing mood regulation .
  • Inhibition of Tumor Necrosis Factor Alpha :
    Compounds related to this compound have been shown to decrease levels of tumor necrosis factor alpha, suggesting potential applications in treating inflammatory and autoimmune diseases .

Biological Activities

The isoindoline structure of this compound is associated with various biological activities:

  • Binding Affinity :
    Studies indicate that this compound may interact with multiple biological targets, including enzymes and receptors due to its structural characteristics.

Case Study 1: Antidepressant Potential

A study focused on synthesizing and evaluating compounds similar to this compound revealed its potential as a dual-action agent targeting serotonin receptors. The research highlighted the importance of structural modifications in enhancing binding affinities, which could lead to more effective antidepressant therapies .

Case Study 2: Inflammation and Autoimmunity

Research into isoindoline derivatives has demonstrated their ability to inhibit phosphodiesterases, particularly PDE4 and PDE3. This inhibition is significant for developing treatments for chronic inflammatory conditions and autoimmune diseases, showcasing the therapeutic potential of this compound .

Q & A

Q. Basic: What are the common synthetic routes for enantioselective preparation of (R)-2-(Isoindolin-2-yl)butan-1-ol?

Methodological Answer:
Enantioselective synthesis often involves catalytic hydrogenation of Schiff bases or reductive amination. For example, palladium on carbon (Pd/C) under controlled hydrogen pressure (1–3.5 bar) in solvents like ethanol or ethyl acetate achieves high yields (68–97%) while preserving stereochemistry . Chiral resolution via diastereomeric salt formation, as demonstrated for related amino alcohols, can also isolate the (R)-enantiomer. Key variables include catalyst loading (3–10% Pd/C), solvent polarity, and reaction temperature (room temperature to 70°C) .

Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 1^1H and 13^{13}C NMR, focusing on coupling constants and splitting patterns for adjacent chiral centers.
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Use chiral columns (e.g., Chiralpak®) to verify enantiomeric excess (>99% for pharmaceutical-grade purity) .
  • Polarimetry: Measure optical rotation to validate enantiomeric identity .

Q. Advanced: How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Methodological Answer:
Contradictions often arise from solvent effects, catalyst deactivation, or mass transfer limitations. For example:

  • Solvent Optimization: Polar aprotic solvents (e.g., ethyl acetate) may improve hydrogen solubility compared to alcohols.
  • Catalyst Characterization: Use TEM/XPS to confirm Pd/C catalyst integrity after reuse.
  • Kinetic Analysis: Perform time-resolved kinetic studies (e.g., UV-Vis or GC monitoring) to identify rate-limiting steps. Data from similar Pd-catalyzed hydrogenations show first-order dependence on substrate concentration .

Q. Advanced: What computational strategies predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs or enzymes). Validate with experimental IC50_{50} values from radioligand assays.
  • MD Simulations: Run nanosecond-scale simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.
  • QSAR Models: Corrogate structural features (e.g., isoindoline ring planarity) with activity data from analogs .

Q. Basic: What purification methods are effective for isolating this compound from byproducts?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).
  • Crystallization: Recrystallize from ethanol/water mixtures to remove polar impurities.
  • Distillation: For volatile byproducts, fractional distillation under reduced pressure (<1 mmHg) is effective .

Q. Advanced: How to design kinetic studies to elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Variable-Time NMR: Track intermediate formation in real-time.
  • Isotope Labeling: Use deuterated solvents (e.g., D2_2O) or 13^{13}C-labeled substrates to identify hydrogenation pathways.
  • Activation Energy Calculation: Perform Arrhenius analysis by varying temperature (25–70°C) and measuring rate constants .

Q. Advanced: What process simulation tools optimize large-scale synthesis of this compound?

Methodological Answer:

  • Aspen HYSYS: Model distillation columns for solvent recovery and product separation.
  • DoE (Design of Experiments): Use Minitab or JMP to screen variables (e.g., catalyst loading, H2_2 pressure) and identify optimal conditions.
  • Sustainability Metrics: Evaluate E-factors and atom economy using LCA software like SimaPro .

Properties

IUPAC Name

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAQVONYOTBGB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.